molecular formula C23H22ClF3O2 B1499829 Bifenthrin CAS No. 99267-18-2

Bifenthrin

Cat. No.: B1499829
CAS No.: 99267-18-2
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-UHFFFAOYSA-N
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Description

Bifenthrin is a pyrethroid insecticide . It is widely used against ant infestations and is not a restricted chemical in the United States . It is commonly sold in hardware stores to control pests in homes . This compound is used on various agricultural crops and in homes . It was first registered for use by the United States Environmental Protection Agency (U.S. EPA) in 1985 .


Molecular Structure Analysis

This compound has a complex molecular structure. The IUPAC name for this compound is 2-methylbiphenyl-3-ylmethyl (Z)- (1RS,3RS)-3- (2-chloro-3,3,3-trifluoroprop-l-enyl)- 2,2-dimethylcyclopropane-1-carboxylate . The Chemical Abstracts Service (CAS) registry number is 82657-4-3 .


Chemical Reactions Analysis

This compound is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type, with a low mobility in most soil types . This compound has the longest known residual time in soil of insecticides currently on the market .


Physical and Chemical Properties Analysis

This compound is a white, waxy solid with a faint sweet smell . It has a molar mass of 422.87 g·mol −1 . Its solubility in water is 0.1 mg/L . This compound is poorly soluble in water and often remains in soil .

Scientific Research Applications

Resistance and Detoxification Enzyme Activities

Bifenthrin, a neurotoxic insecticide, is used to control various insect pests. Research shows that a field-collected population of Oxycarenus hyalinipennis developed significant resistance to this compound after laboratory treatment. This resistance was unstable and reduced when selection pressure was removed. Increased metabolism facilitated by detoxification enzymes, such as glutathione S-transferase, acid and alkaline phosphatases, was identified as a major cause for this resistance (Bilal et al., 2018).

Impact on Neuronal Development

This compound alters synchronous Ca2+ oscillations necessary for dendritic development in primary mouse cortical neurons. This modification occurs independently of voltage-gated sodium channels and influences metabotropic glutamate receptor (mGluR)5 signaling. These changes have long-term impacts on neuronal plasticity and activity-driven neuronal development (Cao et al., 2014).

Effects on Estrogenic and Dopaminergic Pathways

This compound impacts the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles. It shows life-stage-dependent toxicity, potentially disrupting the hypothalamic-pituitary-gonadal (HPG) axis in developing fish. This suggests that this compound may have antiestrogenic effects in embryos and estrogenic effects in juveniles (Bertotto et al., 2018).

This compound-Induced Oxidative Stress

This compound induces oxidative stress, impacting erythrocyte membrane blebbing and cell death processes like eryptosis and hemolysis. It triggers a decrease in activities of enzymes like superoxide dismutase, glutathione peroxidase, and catalase, leading to oxidative stress which may hasten early cell death (Mukhtar et al., 2022).

Toxicity and Environmental Impact

This compound exhibits high acute lethal toxicity to aquatic species and can cause sublethal toxic effects on various non-target organisms. It has been detected in environmental media, residential areas, and biota, posing potential risks to wildlife and human health. The enantiomeric difference in the toxicological effects of this compound is significant, as enantiomers show different interactions with biological systems (Yang et al., 2018).

Mechanism of Action

Bifenthrin interferes with the nervous system of insects when they eat or touch it . It’s more toxic to insects than it is to people because insects have lower body temperatures and smaller body size . The neurotoxicity of this compound is based on the affinity to the voltage-gated sodium channels (in insects as well as mammals) .

Safety and Hazards

Bifenthrin is low in toxicity to birds . There are potential risks for birds and mammals that eat aquatic organisms because this compound can last a long time in the environment and it may accumulate in fish . This compound is highly toxic to fish and small aquatic organisms . It’s also very highly toxic to bees .

Future Directions

Bifenthrin is a promising candidate for treatment of netting materials, particularly in areas where Culex quinquefasciatus, the main nuisance in urban areas, is resistant to pyrethroids . The slower knock-down and lower irritant effect also makes this insecticide especially attractive when a mass killing effect on mosquito populations is expected .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bifenthrin involves the reaction of two chiral centers, resulting in four possible stereoisomers. 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CAS No.

99267-18-2

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3

InChI Key

OMFRMAHOUUJSGP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)/C=C(\C(F)(F)F)/Cl

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Color/Form

Light brown viscous oil
Viscous liquid;  crystalline or waxy solid
Off-white to pale tan waxy solid

density

Density: 1.2 g/cu m at 125 °C

flash_point

165 °C (329 °F) - closed cup
165 °C (Tag open cup);  151 °C (Pensky Martens closed cup)
329 °F (closed cup)

melting_point

69 °C
156.2 °F

physical_description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid;  [Merck Index] Light brown viscous liquid or off-white to pale tan solid;  [HSDB] Off-white to tan solid with a mild sweet odor;  [CAMEO] White powder;  [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol

vapor_pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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